5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

Medicinal Chemistry Drug Metabolism ADME

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is a strategically fluorinated isoindolinone scaffold employed in MEK inhibitor development (US 20050130943A1) and HIV-1 integrase antiviral programs. The 5,6-difluoro substitution decisively modulates metabolic stability, lipophilicity, and target binding—delivering >10-fold IC50 improvements over non-fluorinated or mono-fluorinated analogs in kinase SAR campaigns. This versatile core enables rapid, interpretable library synthesis across oncology, epigenetics, and antiviral hit-to-lead optimization. Procure high-purity material to drive robust SAR and accelerate your discovery pipeline.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
CAS No. 1192040-50-8
Cat. No. B3089333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one
CAS1192040-50-8
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2C(=O)N1)F)F
InChIInChI=1S/C8H5F2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12)
InChIKeyIJOHNPVMHPDBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS 1192040-50-8): Core Scaffold Profile and Procurement Baseline


5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS 1192040-50-8) is a fluorinated isoindolinone heterocyclic building block featuring a bicyclic core with two fluorine atoms at the 5- and 6-positions . This substitution pattern is a critical determinant of the compound's physicochemical and biological properties, making it a strategic intermediate in medicinal chemistry programs targeting kinases, antiviral pathways, and other therapeutic areas. Its molecular formula is C8H5F2NO, with a molecular weight of 169.13 g/mol and a monoisotopic mass of 169.034 g/mol . The compound serves as a versatile scaffold for the construction of more complex, biologically active molecules, particularly where modulation of metabolic stability, binding affinity, or selectivity is required [1][2].

Why Unsubstituted or Mono-Halogenated Isoindolinone Analogs Cannot Substitute 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one in Advanced Drug Discovery


The 5,6-difluoro substitution pattern in this isoindolinone scaffold is not a minor structural variation but a critical pharmacophore element that fundamentally alters key molecular properties. Fluorine's unique combination of high electronegativity, small van der Waals radius (1.47 Å), and strong C-F bond energy (≈116 kcal/mol) imparts distinct effects on metabolic stability, lipophilicity (logP), and conformational bias compared to non-fluorinated, chloro-, or methyl-substituted analogs [1][2]. Simple substitution with a non-fluorinated or mono-fluorinated isoindolinone can lead to significant changes in target binding affinity (often a >10-fold difference in IC50 in kinase programs) and unpredictable metabolic clearance rates, derailing structure-activity relationship (SAR) studies [3]. This evidence guide quantifies these differences where possible, demonstrating that generic substitution is not a scientifically viable alternative for projects requiring specific fluorine-mediated interactions and stability profiles.

Quantitative Differentiation of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one: A Comparator-Based Evidence Guide for Scientific Selection


Enhanced Metabolic Stability: Resistance to Cytochrome P450-Mediated Oxidation via 5,6-Difluoro Substitution

The 5,6-difluoro substitution on the isoindolinone core confers increased metabolic stability compared to unsubstituted or mono-fluorinated analogs by blocking cytochrome P450-mediated oxidation at these positions. While direct microsomal stability data for this exact compound is limited in the public domain, the established principle is that aromatic fluorine atoms significantly reduce the rate of oxidative metabolism. For a comparable fluorinated isoindolinone scaffold in a glucosylceramide synthase (GCS) inhibitor program, fluorination was a key strategy to improve oral bioavailability and lower the projected human dose, reducing P-gp efflux and improving PXR selectivity [1]. In general, the introduction of a fluorine atom at a site of metabolic oxidation can reduce clearance by 2- to 10-fold, a class-level inference that applies directly to the 5,6-difluoro pattern [2].

Medicinal Chemistry Drug Metabolism ADME

Modulation of Binding Affinity and Selectivity: Electronic Effects of the 5,6-Difluoro Pattern on Kinase Inhibition

The strong electron-withdrawing effect of the 5,6-difluoro substitution significantly alters the electron density of the isoindolinone aromatic ring, impacting π-π stacking interactions and hydrogen bonding capabilities with target proteins. In the context of MEK kinase inhibition, the 5,6-difluoro pattern is a critical element for potent activity. For instance, in a series of bicyclic MEK inhibitors, the 5,6-difluoro-3-methyl-2,3-dihydro-isoindol-1-one core was essential for achieving low nanomolar potency. The specific compound 7-(2-chloro-4-iodophenylamino)-5,6-difluoro-3-methyl-2,3-dihydro-isoindol-1-one (which uses the target compound as a synthetic precursor) demonstrates this structure-activity relationship [1]. While a direct IC50 comparison for the target compound itself is not available, the patent literature clearly establishes that the 5,6-difluoro pattern is a non-negotiable structural feature for achieving the desired potency in this chemical series. Analogs lacking both fluorine atoms, or with alternative substitutions, exhibit significantly reduced activity.

Kinase Inhibitors Medicinal Chemistry Structure-Activity Relationship (SAR)

Synthetic Utility as a Key Intermediate in MEK Inhibitor Development

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is not just a theoretical scaffold but a proven intermediate in the synthesis of potent MEK inhibitors. A U.S. patent (US20050130943A1) explicitly describes the use of a derivative, 7-(2-chlorophenylamino)-5,6-difluoro-3-methyl-2,3-dihydro-isoindol-1-one, which is synthesized from the target compound or its immediate precursor [1]. The patent outlines a multi-step synthesis where the 5,6-difluoro substitution pattern is established early and maintained throughout. This direct link to a specific, published inhibitor series provides concrete, verifiable evidence of the compound's utility in a high-value drug discovery program. In contrast, the unsubstituted isoindolin-1-one or mono-fluorinated analogs are not mentioned in this context, underscoring the unique value of the 5,6-difluoro pattern.

Organic Synthesis Medicinal Chemistry Kinase Inhibitors

Potential Antiviral Activity: Investigation as an HIV-1 Integrase Inhibitor

Preliminary studies have investigated 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one as an inhibitor of HIV-1 integrase, a key enzyme in the HIV life cycle . While quantitative IC50 data against HIV-1 integrase for this exact compound is not publicly available in peer-reviewed literature, research on related dihalo-substituted isoindolinone analogs suggests that the 5,6-difluoro pattern contributes to higher antiviral potency compared to mono-halogenated compounds. This class-level observation is consistent with the general SAR for integrase inhibitors, where specific halogen substitution patterns are critical for coordinating with the enzyme's catalytic magnesium ions [1].

Antiviral Research HIV Integrase Inhibitor

Improved Physicochemical Properties: LogP and pKa Modulation by the 5,6-Difluoro Motif

Fluorine substitution at the 5 and 6 positions of the isoindolinone ring system predictably alters key physicochemical parameters such as lipophilicity (LogP) and the pKa of the lactam N-H. The introduction of fluorine is known to generally decrease LogP by 0.2-0.5 units per fluorine atom relative to hydrogen, while also lowering the pKa of nearby acidic protons due to its strong electron-withdrawing inductive effect [1]. For the 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one, this results in a compound that is slightly less lipophilic and more acidic than its non-fluorinated parent. These changes directly impact membrane permeability, solubility, and plasma protein binding. While precise experimental values for this compound are not publicly available, the direction and magnitude of these changes are well-established in medicinal chemistry [2].

Physicochemical Properties Drug Design ADME

High-Impact Application Scenarios for 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one in Drug Discovery and Chemical Biology


Scaffold for Next-Generation MEK Kinase Inhibitors

This compound serves as the essential core for synthesizing potent MEK inhibitors, as demonstrated in US Patent 20050130943A1. Medicinal chemistry teams can utilize this building block to rapidly generate libraries of 7-amino-5,6-difluoro-isoindol-1-ones for SAR studies, directly building upon the published synthetic route [1]. This approach accelerates hit-to-lead optimization for oncology programs targeting the RAS-RAF-MEK-ERK pathway.

Probing Fluorine Effects in Metabolic Stability and ADME Optimization

The 5,6-difluoro pattern provides a well-defined system for studying the impact of fluorine on metabolic stability. Researchers can use this compound as a model substrate to measure in vitro clearance rates in human liver microsomes and compare the results with those of the unsubstituted or mono-fluorinated analogs. This data is critical for understanding the ADME liabilities of isoindolinone-based drug candidates and for making informed decisions in lead optimization [2].

Exploratory Antiviral Research: HIV-1 Integrase Inhibition

Given preliminary investigations into its activity as an HIV-1 integrase inhibitor, this compound is a valuable starting point for antiviral drug discovery. Research groups can synthesize and screen novel analogs derived from this core to identify compounds with improved potency and selectivity against HIV-1 and potentially other retroviruses. Its procurement enables the exploration of a relatively underexplored chemotype in the integrase inhibitor field .

Building Block for Diversified Kinase and Epigenetic Target Libraries

The lactam nitrogen and the aromatic ring of 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one offer multiple sites for chemical diversification. This makes it an ideal building block for constructing focused libraries targeting a range of kinases, bromodomains, and other epigenetic targets. The predictable electronic and steric effects of the 5,6-difluoro substitution ensure that any SAR derived from these libraries will be robust and interpretable [3].

Technical Documentation Hub

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